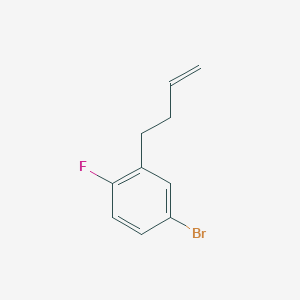

4-Bromo-2-(but-3-en-1-yl)-1-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-but-3-enyl-1-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF/c1-2-3-4-8-7-9(11)5-6-10(8)12/h2,5-7H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQAFIDXJAFKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 Bromo 2 but 3 En 1 Yl 1 Fluorobenzene and Analogous Structures

Retrosynthetic Analysis of Haloalkenylbenzenes

Retrosynthetic analysis is a method for designing organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.in This process involves the imaginary breaking of bonds, known as disconnections, which correspond to the reverse of known, reliable chemical reactions. lkouniv.ac.inyoutube.com For a polysubstituted aromatic compound like 4-Bromo-2-(but-3-en-1-yl)-1-fluorobenzene, this analysis is crucial for determining the sequence of reactions. pressbooks.pub

The primary disconnections for this compound involve the bonds connecting the substituents to the aromatic ring: the aryl C-Br bond, the aryl C-F bond, and the aryl C-alkenyl bond.

Aryl C-Alkenyl Bond Disconnection: This is a common strategy, breaking the bond between the benzene (B151609) ring and the butenyl side chain. This disconnection corresponds to reactions like Friedel-Crafts alkylation/acylation or transition-metal-catalyzed cross-coupling reactions. byjus.com A Friedel-Crafts approach would yield a 1-bromo-4-fluorobenzene (B142099) precursor and a butenyl-containing electrophile. However, cross-coupling reactions are often preferred for installing alkyl or alkenyl groups onto highly substituted or deactivated rings, offering greater control and avoiding potential rearrangements common in Friedel-Crafts alkylations. byjus.com This disconnection points to a precursor like 1,4-dibromo-2-fluorobenzene (B72686) or 4-bromo-2-fluoroiodobenzene, which could react with a butenyl-containing organometallic reagent (e.g., a Grignard reagent or a boronic ester). A recent study details the synthesis of a similar butenyl-substituted compound via a Grignard coupling reaction. lightpublishing.cn

Aryl C-Halogen Bond Disconnection:

C-Br Bond: This bond is typically formed via electrophilic aromatic substitution (EAS). nih.gov Disconnecting the C-Br bond suggests a precursor like 1-fluoro-3-(but-3-en-1-yl)benzene, which would undergo bromination. The regiochemical outcome of this reaction would depend on the directing effects of the existing fluorine and butenyl groups.

C-F Bond: Introducing fluorine onto an aromatic ring is more complex. While direct fluorination is possible, it is often highly reactive and non-selective. More common methods involve nucleophilic substitution on a pre-functionalized ring (e.g., via a diazonium salt in a Sandmeyer-type reaction) or starting with a fluorine-containing building block. Therefore, a disconnection of the C-F bond is less strategically common than starting with a fluorinated benzene derivative. nih.gov

Considering these pathways, a logical retrosynthetic approach would start with a disconnection of the C-alkenyl bond, leading to a 1,2,4-trisubstituted benzene ring, or disconnect the C-Br bond from the final product. youtube.com

The outcome of electrophilic aromatic substitution is governed by the substituents already present on the benzene ring. masterorganicchemistry.com These groups either "activate" the ring, making it more reactive than benzene, or "deactivate" it. They also direct incoming electrophiles to specific positions. leah4sci.com

Activating Groups: These groups donate electron density to the ring, stabilizing the carbocation intermediate (the arenium ion) formed during substitution. fiveable.me They primarily direct incoming electrophiles to the ortho (1,2) and para (1,4) positions. masterorganicchemistry.comleah4sci.com Alkyl groups, like the butenyl side chain, are activating and ortho-, para-directing. masterorganicchemistry.com

Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the arenium ion and slowing the reaction. fiveable.me Most deactivating groups are meta (1,3) directors. masterorganicchemistry.com

Halogens: Halogens like fluorine and bromine are an exception; they are deactivating due to their strong inductive electron-withdrawing effect, but they are ortho-, para-directing because their lone pairs can stabilize the arenium ion through resonance. leah4sci.comlibretexts.org

The directing effect arises from the stability of the carbocation intermediate formed when the electrophile attacks at the ortho, meta, or para position. masterorganicchemistry.commasterorganicchemistry.commnstate.edu For ortho- and para-directors, the resonance structures for ortho and para attack include a form where the positive charge is adjacent to the substituent, allowing for direct stabilization. libretexts.orgmnstate.edu For meta-directors, meta attack avoids placing the positive charge on the carbon bearing the electron-withdrawing group, making it the least unfavorable pathway. masterorganicchemistry.commnstate.edu

Table 1: Directing Effects of Relevant Substituents

| Substituent | Type | Reactivity Effect | Directing Effect |

| -F (Fluoro) | Halogen | Deactivating | Ortho, Para libretexts.org |

| -Br (Bromo) | Halogen | Deactivating | Ortho, Para libretexts.org |

| -R (Alkyl/Alkenyl) | Alkyl | Activating | Ortho, Para masterorganicchemistry.com |

| -NO₂ (Nitro) | Nitro | Strongly Deactivating | Meta masterorganicchemistry.com |

| -C(O)R (Acyl) | Carbonyl | Deactivating | Meta masterorganicchemistry.com |

The final substitution pattern of this compound (with groups at positions 1, 2, and 4) dictates the necessary order of reactions. pressbooks.pub The relative positions—fluoro and bromo are para to each other, while the butenyl group is ortho to the fluorine and meta to the bromine—provide critical clues.

A plausible synthetic strategy would be:

Introduce the alkenyl precursor. The target position is C2, which is ortho to the fluorine and meta to the bromine. Since both existing halogens direct ortho and para, direct introduction of the butenyl group via a Friedel-Crafts reaction would be challenging and likely unselective. A more controlled approach is necessary. One could introduce a group that can be later converted to the butenyl chain. For instance, a Friedel-Crafts acylation would place an acyl group at the C2 position, directed there by the fluorine atom. The resulting ketone is a meta-director. masterorganicchemistry.com

Modify the side chain. The acyl group introduced in the previous step can then be converted to the butenyl side chain through a sequence of reactions, such as reduction to an alcohol, conversion to a halide, and subsequent elimination or a Wittig-type reaction. A more direct route would involve a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) of a more elaborated starting material like 4-bromo-2-iodo-1-fluorobenzene with a butenylboronic ester.

An alternative retrosynthetic plan starts with a different precursor, such as 4-bromo-2-fluorotoluene. ucalgary.ca The methyl group could then be functionalized and extended to form the but-3-en-1-yl chain.

Methodologies for Aromatic Halogenation

Aryl halides are vital intermediates in organic synthesis, and their preparation often relies on the direct halogenation of aromatic rings. nih.gov

Achieving regioselectivity—the control of where the bromine atom adds to the ring—is paramount in the synthesis of polysubstituted benzenes. acs.org The directing effects of the substituents already on the ring are the primary determinant of the reaction's outcome. libretexts.org In cases with multiple substituents, the most activating group generally controls the position of substitution. For instance, in a molecule with both an alkyl group and a halogen, the more activating alkyl group would be the dominant director. However, steric hindrance can also play a significant role, often favoring substitution at the less crowded para position over the ortho position. masterorganicchemistry.com Various catalytic systems, including zeolites or N-bromosuccinimide (NBS) with silica (B1680970) gel, have been developed to enhance para-selectivity in electrophilic brominations. nih.govresearchgate.net Computational studies using density functional theory (DFT) are also employed to predict regioselectivity by analyzing the stability of reaction intermediates. rsc.orgugent.be

The bromination of benzene and its derivatives is a classic example of an electrophilic aromatic substitution (EAS) reaction. fiveable.me Aromatic rings are less reactive towards electrophiles than alkenes, so a catalyst is typically required to activate the bromine. masterorganicchemistry.com

The mechanism proceeds in three main steps:

Generation of the Electrophile: A Lewis acid catalyst, most commonly iron(III) bromide (FeBr₃), reacts with molecular bromine (Br₂). lumenlearning.comyoutube.com The Lewis acid accepts a pair of electrons from one of the bromine atoms, polarizing the Br-Br bond and creating a highly reactive electrophilic bromine species, which reacts as if it were a bromonium ion (Br⁺). byjus.comfiveable.me

Nucleophilic Attack and Formation of the Arenium Ion: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic bromine. byjus.com This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. lumenlearning.com This is the slow, rate-determining step of the reaction. fiveable.memnstate.edu

Deprotonation and Restoration of Aromaticity: A weak base, such as the FeBr₄⁻ complex formed in the first step, removes a proton from the carbon atom that now bears the bromine atom. masterorganicchemistry.comlumenlearning.com The electrons from the C-H bond return to the ring system, restoring its aromaticity and yielding the final brominated product. youtube.com

Table 2: Common Reagents and Catalysts for Electrophilic Bromination

| Reagent | Catalyst / Co-reagent | Application Notes |

| Br₂ (liquid Bromine) | FeBr₃ or Fe powder | Standard conditions for brominating benzene and activated rings. lumenlearning.com |

| Br₂ (liquid Bromine) | AlCl₃ / AlBr₃ | Strong Lewis acid catalysts, also used for chlorination. youtube.com |

| N-Bromosuccinimide (NBS) | Silica Gel, H₂SO₄, or fluorinated alcohols | A solid, safer source of bromine. Often used for regioselective bromination of activated rings and heterocycles. nih.govacs.org |

| HBr / H₂O₂ | N/A | In-situ generation of Br₂, considered a "greener" method. |

| Tetraalkylammonium tribromides | N/A | Used for highly para-selective bromination of phenols. researchgate.net |

Aromatic Fluorination Techniques

Introducing a fluorine atom onto an aromatic ring can be accomplished through several distinct strategies, depending on the substrate and the desired position of the fluorine atom. Key methods include electrophilic fluorination, nucleophilic aromatic substitution, and the Balz-Schiemann reaction.

For the direct fluorination of electron-rich or activated aromatic systems, electrophilic fluorinating agents are employed. Among the most effective and widely used is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known commercially as Selectfluor® or F-TEDA-BF₄. researchgate.netchemeurope.com This reagent is a stable, safe-to-handle solid that serves as a source of electrophilic fluorine ("F⁺"). chemeurope.comsibran.ru Discovered in 1992, it provides a user-friendly alternative to hazardous elemental fluorine. chemeurope.com

The mechanism involves the attack of the aromatic ring on the electrophilic fluorine atom of the F-TEDA-BF₄ reagent. chegg.com This process is particularly effective for activated aromatic compounds such as phenols, anisoles, and benzamides. researchgate.net The reaction can be performed in a variety of solvents, and notably, eco-friendly protocols using water as a solvent have been developed. sibran.ru The selectivity of fluorination on functionally substituted aromatic compounds using F-TEDA-BF₄ has been studied in water, demonstrating its utility for green chemistry applications. sibran.ru

| Substrate | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Anisoles, Phenols | Acetonitrile | Not specified | Effective fluorination at activated aromatic positions. | researchgate.net |

| Naphthalene-2-ol | Solvent-free | Not specified | Efficient isolation of fluorinated products by vacuum sublimation with high yields. | researchgate.net |

| 6-Methyluracil | Methanol, Ethanol | Ionic liquid additive | Reaction acceleration and formation of 5-fluoro-6-methyluracil. | researchgate.net |

| Various activated aromatics | Water | Varying temp. | Demonstrates an eco-friendly approach to electrophilic fluorination. | sibran.ru |

Nucleophilic aromatic substitution (SₙAr) is a powerful method for introducing fluorine, especially the radioisotope fluorine-18 (B77423) ([¹⁸F]F), which is crucial for Positron Emission Tomography (PET) imaging. nih.gov This reaction involves the substitution of a leaving group on an aromatic ring by a nucleophilic fluoride (B91410) ion. nih.govepa.gov For the SₙAr reaction to proceed, the aromatic ring must be "activated" by the presence of a strong electron-withdrawing group (such as a nitro group) positioned ortho or para to the leaving group. epa.govresearchgate.net

The choice of leaving group is critical. The typical reactivity order for halogens in this context is F > Br > Cl >>> I. nih.govresearchgate.net This means that an aryl fluoride can be a better leaving group than an aryl iodide in nucleophilic substitutions. Microwave irradiation has been shown to significantly accelerate these reactions, with labeling yields of 64% for a fluoro precursor being achieved in under 3 minutes. nih.gov The reaction is commonly carried out using an activated K[¹⁸F]F-K₂₂₂ complex in polar aprotic solvents like DMSO or DMF at elevated temperatures. researchgate.netresearchgate.net

| Precursor | Leaving Group | Conditions | Radiochemical Yield (RCY) | Reference |

|---|---|---|---|---|

| 3-Methoxy-2-nitropyridine | -NO₂ | 140°C, 30 min | 81 ± 1% | epa.govresearchgate.net |

| meta-halobenzonitrile | -F | <3 min, Microwave | 64% | nih.govresearchgate.net |

| meta-halobenzonitrile | -Br | <3 min, Microwave | 13% | nih.govresearchgate.net |

| meta-halobenzonitrile | -Cl | <3 min, Microwave | 9% | nih.govresearchgate.net |

The Balz-Schiemann reaction, first reported in 1927, is a classic and reliable method for synthesizing aryl fluorides from aryl amines. nih.govgoogle.com The process involves the diazotization of a primary aromatic amine, followed by the precipitation of the corresponding aryldiazonium tetrafluoroborate (B81430) salt. Thermal decomposition of this isolated salt then yields the aryl fluoride. scientificupdate.com While effective, the traditional method often requires high temperatures for the decomposition step, and the isolation of potentially explosive diazonium salts is a safety concern. google.comscientificupdate.com

In recent years, significant efforts have been made to develop greener and milder variants of this reaction. nih.govscientificupdate.com Research has shown that the choice of solvent can dramatically affect the reaction conditions. Using low- or non-polar solvents like chlorobenzene (B131634) (PhCl) or hexane (B92381) can enable effective fluorination at lower temperatures (e.g., 60–80°C) compared to traditional high-temperature melts. nih.govacs.orgnih.gov Furthermore, photochemical approaches using visible-light irradiation, sometimes combined with gentle heating, can promote the transformation of stable aryldiazonium salts at or near ambient temperature. nih.govacs.orgnih.gov Another innovative approach avoids the isolation of the diazonium salt by using organotrifluoroborate salts as an in situ source of fluoride under mild conditions. scientificupdate.com

| Precursor Type | Conditions | Key Advantage | Yield | Reference |

|---|---|---|---|---|

| Aryldiazonium tetrafluoroborate | Thermal (60-80°C) in PhCl or Hexane | Lower temperature than traditional melt. | Good to Excellent | nih.govnih.gov |

| Aryldiazonium tetrafluoroborate | Visible-light irradiation in PhCl or Hexane | Ambient temperature reaction. | 51-85% (substrate dependent) | acs.org |

| Aryl amine + Organotrifluoroborate salt | Mild, solution-phase | Avoids isolation of hazardous diazonium salts. | Modest | scientificupdate.com |

Construction of the But-3-en-1-yl Side Chain on the Aromatic Ring

The introduction of the but-3-en-1-yl side chain onto the 4-bromo-1-fluorobenzene scaffold is achieved through carbon-carbon bond-forming reactions, a cornerstone of modern organic synthesis. numberanalytics.com Transition metal-catalyzed cross-coupling reactions are particularly well-suited for this purpose, offering high efficiency and functional group tolerance. acs.org Common methods involve the coupling of an aryl halide (like 4-bromo-1-fluorobenzene) with a suitable alkenyl partner. numberanalytics.com

Prominent examples of such reactions include the Suzuki, Heck, and Sonogashira couplings. numberanalytics.com

Suzuki Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., an alkenylboronic acid or ester) with an aryl halide. numberanalytics.comorganic-chemistry.org

Heck Reaction: This method couples an aryl halide with an alkene in the presence of a palladium catalyst to form a substituted alkene. numberanalytics.comnumberanalytics.com

Grignard Coupling: The reaction of an aryl Grignard reagent with an allyl halide, or conversely, an aryl halide with an allyl Grignard reagent (like 3-butenylmagnesium bromide), can also be used to install the butenyl chain. A synthesis of a related butene-containing liquid crystal molecule utilized the coupling of a Grignard reagent derived from 3-chloropropylene with a complex aryl chloride to form the butenyl side chain. lightpublishing.cn

These reactions have been developed to work under increasingly mild conditions, with some modern catalysts based on nickel, copper, and iron providing cheaper alternatives to palladium. acs.org

| Reaction Name | Aryl Partner | Alkenyl Partner | Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl Halide/Triflate | Alkenylboronic Acid/Ester | Palladium-based (e.g., Pd(PPh₃)₄) | numberanalytics.comorganic-chemistry.org |

| Heck Reaction | Aryl Halide | Alkene | Palladium-based (e.g., Pd(OAc)₂) | numberanalytics.comnumberanalytics.com |

| Sonogashira Coupling | Aryl Halide | Terminal Alkyne | Palladium/Copper co-catalysis | numberanalytics.com |

| Grignard Coupling | Aryl Halide | Allylmagnesium Halide | Often transition-metal catalyzed (e.g., Ni, Pd) | lightpublishing.cn |

Table of Mentioned Compounds

| Compound Name | Chemical Formula / Class |

|---|---|

| This compound | C₁₀H₁₀BrF |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF₄ / Selectfluor®) | C₇H₁₄B₂ClF₉N₂ |

| 4-bromo-1-fluorobenzene | C₆H₄BrF |

| Fluorobenzene | C₆H₅F |

| N-bromosuccinimide (NBS) | C₄H₄BrNO₂ |

| Tetrabutylammonium bromide | C₁₆H₃₆BrN |

| 3-Methoxy-2-nitropyridine | C₆H₆N₂O₃ |

| Aryldiazonium tetrafluoroborate | [ArN₂]⁺[BF₄]⁻ |

| Organotrifluoroborate salts | [RBF₃]⁻ |

| 3-butenylmagnesium bromide | C₄H₇BrMg |

| 4-(but-3-en-1-yl)-2'-fluoro-4"-propyl-1,1'4',1"-terphenyl | C₂₅H₂₅F |

Olefin Metathesis Approaches for Alkene Installation

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, involving the exchange of substituents between two alkenes. organic-chemistry.orgwikipedia.org This transformation, catalyzed by transition metal alkylidene complexes (e.g., Grubbs or Schrock catalysts), offers high functional group tolerance. organic-chemistry.orgnih.gov Cross-metathesis (CM), an intermolecular variant, is particularly relevant for installing the but-3-en-1-yl side chain.

A plausible cross-metathesis strategy for synthesizing the target compound would involve the reaction of a precursor, such as 2-allyl-4-bromo-1-fluorobenzene, with propylene. The catalyst, typically a ruthenium-based complex like a second-generation Grubbs or Hoveyda-Grubbs catalyst, would facilitate the exchange of alkylidene fragments. organic-chemistry.orgnih.gov The reaction equilibrium can be shifted towards the desired product by using an excess of one reactant or by removing a volatile byproduct like ethene. organic-chemistry.org

While highly effective, the synthesis of the necessary 2-allyl-4-bromo-1-fluorobenzene precursor is a prerequisite for this approach. The functional group tolerance of modern metathesis catalysts means that the bromo and fluoro substituents on the aromatic ring are unlikely to interfere with the reaction. nih.gov

Table 1: Representative Olefin Metathesis Catalysts

| Catalyst Type | Common Examples | Key Features |

|---|---|---|

| Grubbs Catalysts | Grubbs 1st & 2nd Generation | High functional group tolerance, stable, easy to handle. organic-chemistry.org |

| Schrock Catalysts | Molybdenum or Tungsten-based | High activity, useful for sterically demanding substrates. organic-chemistry.org |

| Hoveyda-Grubbs | Hoveyda-Grubbs 2nd Generation | High stability, slow initiation at room temperature. nih.govsigmaaldrich.com |

Strategies for Introducing Unsaturated Alkyl Chains

Several classical and modern organic reactions can be employed to introduce the but-3-en-1-yl chain onto the 4-bromo-1-fluorobenzene scaffold.

Grignard Reactions: A primary method involves the formation of an organometallic nucleophile. leah4sci.comlibretexts.org An aryl halide, such as 1,4-dibromo-2-fluorobenzene or 2-bromo-5-fluoroiodobenzene, can be reacted with magnesium metal in an ether solvent (like THF or diethyl ether) to form an aryl Grignard reagent. libretexts.orgucalgary.ca This potent nucleophile can then react with an electrophile like 4-bromo-1-butene (B139220) or allyl bromide in an SN2-type reaction to forge the required carbon-carbon bond. The choice of dihalide is critical; the Grignard reagent will preferentially form at the more reactive carbon-halogen bond (I > Br > Cl). ucalgary.ca

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are mainstays of modern organic synthesis.

Suzuki Coupling: This involves the reaction of an organoboron compound with an organohalide. A potential route would be the coupling of (4-bromo-2-fluorophenyl)boronic acid with an allyl halide. Alternatively, 4-bromo-1-fluoro-2-iodobenzene (B56243) could be coupled with a butenylboronic acid derivative. The reaction is typically catalyzed by a palladium complex and requires a base. durham.ac.uk

Heck Coupling: This reaction couples an unsaturated halide with an alkene. organic-chemistry.org For instance, 4-bromo-1-fluoro-2-iodobenzene could be reacted with 3-buten-1-ol (B139374) in the presence of a palladium catalyst and a base. The directing effects of the existing substituents and the choice of catalyst are crucial for achieving the desired regioselectivity. organic-chemistry.org

A related synthesis of a butene liquid crystal successfully employed the coupling of a Grignard reagent derived from a complex terphenyl with 3-chloropropylene to install the butenyl group. lightpublishing.cn

Table 2: Comparison of Cross-Coupling Methods for Alkene Installation

| Reaction | Coupling Partners | Catalyst/Reagents | Advantages |

|---|---|---|---|

| Grignard | Aryl Halide + Allyl Halide | Mg, Ether Solvent | Strong nucleophile, well-established. leah4sci.com |

| Suzuki | Aryl Halide + Alkenylboronic Acid | Pd Catalyst, Base | High functional group tolerance, stable reagents. durham.ac.uk |

| Heck | Aryl Halide + Alkene | Pd Catalyst, Base | Atom economical, avoids organometallic reagents. organic-chemistry.org |

Convergent and Sequential Synthesis of Polyfunctionalized Aromatics

The construction of molecules with multiple substituents like this compound hinges on the strategic order of reactions (sequential synthesis) or the joining of complex fragments (convergent synthesis).

Multi-Step Synthetic Sequences

In a multi-step, or linear, synthesis, the substituents are introduced one by one onto the aromatic core. The order of these steps is critical as the existing substituents direct the position of incoming groups.

A plausible synthetic sequence for the target compound could start from commercially available 1-bromo-4-fluorobenzene. wikipedia.org

Introduction of the Side Chain Precursor: The starting material could undergo a Friedel-Crafts acylation with a suitable acyl halide (e.g., an unsaturated acid chloride) to install a carbonyl-containing side chain. The fluorine and bromine are ortho, para-directors, but steric hindrance would likely favor substitution at the C2 position, ortho to the fluorine.

Modification of the Side Chain: The ketone can then be reduced to an alcohol, converted to a halide (e.g., via SN1 or SN2 reaction), and then subjected to an elimination reaction to form the terminal double bond.

Alternative Allylation Route: An alternative begins with the conversion of 4-bromo-2-fluorophenol (B1271925) to its allyl ether. A subsequent thermal Claisen rearrangement would move the allyl group to the ortho position, followed by chain extension (e.g., via hydroboration-oxidation, conversion to a halide, and Grignard coupling) to form the butenyl chain.

Each step requires careful consideration of directing group effects and potential side reactions.

One-Pot and Cascade Reaction Design

One-pot and cascade (or tandem) reactions combine multiple transformations in a single reaction vessel, avoiding the isolation of intermediates. This approach enhances efficiency, reduces waste, and saves time. researchgate.net

A hypothetical one-pot synthesis for this compound could be designed based on sequential additions of reagents. For example, a process could start with the diazotization of 4-bromo-2-fluoroaniline, followed by an in-situ Sandmeyer-type reaction to install a different halide (e.g., iodine) at that position. Without isolating the intermediate, a palladium catalyst and a butenylating agent (like butenyltributyltin for a Stille coupling or a butenylboronic ester for a Suzuki coupling) could be added to the same pot to complete the synthesis. A patent for a one-pot diazotization and iodination highlights the feasibility of such combined processes. google.com

Designing these reactions requires that the reagents and conditions for each step are compatible with one another and with the intermediates formed during the sequence.

Sustainable Approaches in the Synthesis of Halogenated Alkenyl Aromatics

Green chemistry principles encourage the development of more environmentally benign synthetic methods. For halogenated alkenyl aromatics, this often involves reducing solvent use and energy consumption.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions. This technique differs from conventional heating as it directly excites molecules with a dipole moment, leading to rapid and uniform heating throughout the reaction mixture. cem.comscirp.org

The benefits of MAOS are particularly pronounced in palladium-catalyzed cross-coupling reactions, which are key to installing the butenyl side chain.

Rate Acceleration: Reactions that take many hours with conventional heating can often be completed in minutes using a microwave reactor. This is because the sealed reaction vessels allow for temperatures to safely exceed the normal boiling point of the solvent. cem.com

Improved Yields: The rapid heating can minimize the formation of byproducts that often occur during long reaction times. nih.gov

Greener Conditions: MAOS is highly effective for reactions in aqueous media or under solvent-free conditions, reducing the reliance on volatile organic solvents. researchgate.netorganic-chemistry.org

For the synthesis of this compound, a microwave-assisted Suzuki or Heck coupling would be a highly efficient method for the key C-C bond formation step. nih.govresearchgate.netmdpi.com

Table 3: Comparison of Conventional vs. Microwave Heating for Suzuki Coupling

| Coupling Partners | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |

|---|---|---|---|---|---|

| 4-Bromoanisole + Phenylboronic acid | Toluene/Water/Ethanol, 100°C, 8 h | - | EtOH, 120°C, 10 min | High | durham.ac.uk |

| Aryl Halides + Boronic Acids | Toluene/Acetone/H₂O, Reflux | Moderate-Good | Toluene/Acetone/H₂O, 150°C, 2-10 min | Good-Excellent | nih.gov |

Transition Metal Catalysis with Recyclable Systems

The synthesis of functionalized aryl compounds, such as this compound, often relies on powerful carbon-carbon bond-forming reactions catalyzed by transition metals. researchgate.net Among these, the Mizoroki-Heck reaction is a cornerstone for creating alkenylarenes through the coupling of an aryl halide with an alkene. dntb.gov.ua The development of recyclable catalytic systems for these transformations is a major focus in green chemistry, aiming to reduce economic costs and environmental impact by minimizing catalyst waste and enabling reuse. researchgate.net

Palladium is the most versatile and widely used metal for these couplings. researchgate.netnih.gov However, homogeneous palladium catalysts can be difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive metal. To overcome this, significant research has been devoted to immobilizing palladium on various solid supports. researchgate.net These heterogeneous catalysts combine the high reactivity of palladium with the practical benefits of easy separation and recyclability. lookchem.comresearchgate.net

Common strategies involve supporting palladium nanoparticles on materials like activated charcoal, metal oxides, zeolites, polymers, or even natural materials like shell powder. researchgate.netlookchem.com For instance, a novel catalyst of palladium supported on shell powder (Pd-SP) has demonstrated high activity and stability in the Heck reaction between aryl iodides and olefins, with the catalyst being successfully reused multiple times. lookchem.com Another advanced approach utilizes metal-organic frameworks (MOFs) as a support. A catalyst comprising palladium nanoparticles loaded onto an amino-functionalized MOF (Pd@MOF-NH₂) proved highly efficient and recyclable for the Heck reaction between bromobenzene (B47551) and styrene, maintaining its crystalline structure and performance over several cycles. biolmolchem.com

The general mechanism for the Heck reaction using such a catalyst involves the oxidative addition of the aryl halide (e.g., a bromo-fluorobenzene derivative) to the Pd(0) center, followed by alkene insertion and subsequent β-hydride elimination to yield the final product and regenerate the Pd(0) catalyst. biolmolchem.com The choice of support, base, and solvent are critical for optimizing reaction efficiency and catalyst longevity. researchgate.netbiolmolchem.com

Table 1: Comparison of Recyclable Palladium Catalysts in Heck Reactions

| Catalyst System | Support Material | Reactants | Key Findings | Recyclability | Reference |

|---|---|---|---|---|---|

| Pd-SP | Shell Powder | Aryl iodides and olefins | High activity with average yields over 90%. | Reused three times with good stability. | lookchem.com |

| Pd@MOF-NH₂ | NH₂-MIL-101(Fe) MOF | Bromobenzene and styrene | High efficiency (>96%) under optimized conditions. | High stability and recyclability in repeated cycles. | biolmolchem.com |

| Pd/C | Activated Carbon | Bromobenzene and methyl acrylate (B77674) | Reaction proceeds via both heterogeneous and homogeneous pathways. | Prone to leaching of palladium species into the solution. | researchgate.net |

Bio- and Organocatalysis in Halogenated Arene Synthesis

The drive towards more sustainable and selective chemical manufacturing has spurred interest in biocatalysis and organocatalysis as powerful alternatives to traditional metal-based methods. acs.orgnih.gov These approaches offer mild reaction conditions, high selectivity, and reduced environmental impact. nih.govrsc.org

Biocatalysis in Halogenated Arene Synthesis

Nature has evolved a variety of halogenating enzymes that can introduce chlorine, bromine, or iodine atoms onto organic molecules with remarkable regioselectivity. acs.orgnih.gov This enzymatic machinery holds significant potential for the synthesis of halogenated arenes, which are crucial intermediates in the production of pharmaceuticals and agrochemicals. acs.orgnih.gov The primary classes of halogenating enzymes include:

Haloperoxidases: These enzymes use hydrogen peroxide to oxidize a halide ion (e.g., Br⁻) to an electrophilic halogenating species. rsc.org They are subdivided into heme-iron-dependent, vanadium-dependent (VHPOs), and metal-free types. nih.gov VHPOs, in particular, are robust, stable in organic solvents, and suitable for synthetic applications, catalyzing the bromination of various organic substrates. rsc.orgchemrxiv.org They have been successfully used for the bromination of 2-aminothiazole (B372263) motifs, showcasing their utility in derivatizing complex molecules under mild, aqueous conditions. acs.org

Flavin-Dependent Halogenases: These enzymes are highly specific and typically halogenate substrates while they are bound to a carrier protein. They utilize flavin adenine (B156593) dinucleotide (FAD), oxygen, and a halide salt to perform selective halogenation, often on electron-rich aromatic rings like phenols or indoles. nih.gov

The use of halogenase enzymes offers a green and efficient route for the regioselective halogenation step required to produce precursors for compounds like this compound. acs.orgnih.gov While challenges in enzyme stability and substrate scope remain, ongoing research in enzyme discovery and protein engineering is rapidly expanding their applicability in industrial processes. nih.govacs.org

Table 2: Major Classes of Halogenating Enzymes for Synthesis

| Enzyme Class | Cofactor/Cosubstrate | Mechanism | Advantages | Reference |

|---|---|---|---|---|

| Vanadium-Dependent Haloperoxidases (VHPOs) | Vanadate, H₂O₂ | Oxidation of halide to an electrophilic "Br⁺" equivalent. | Robust, stable in organic solvents, broad substrate scope. | rsc.orgchemrxiv.orgacs.org |

| Flavin-Dependent Halogenases | FAD, O₂, NAD(P)H | Formation of a hypohalous acid intermediate at the flavin cofactor. | High regioselectivity, mild reaction conditions. | nih.gov |

| Metal-Free Haloperoxidases | H₂O₂ | Forms percarboxylic acids from carboxylic acids for halogenation. | Operates without a metal cofactor. | nih.gov |

Organocatalysis in Halogenated Arene Synthesis

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. While widely applied in many areas of synthesis, its use for the direct halogenation of unactivated arenes is less developed compared to transition metal catalysis. Traditional electrophilic aromatic halogenation often requires a Lewis acid catalyst to activate the halogen. libretexts.org However, organocatalytic strategies are emerging. For example, certain organocatalysts can activate halogen sources or the aromatic substrate itself to facilitate the reaction under milder, metal-free conditions. Research continues to explore new organocatalytic systems capable of C-H functionalization and halogenation, providing a complementary approach to bio- and transition metal catalysis for preparing complex halogenated molecules.

Reactivity and Transformational Potential of 4 Bromo 2 but 3 En 1 Yl 1 Fluorobenzene

Reactivity of the Aromatic Ring System

The reactivity of the aromatic core in 4-bromo-2-(but-3-en-1-yl)-1-fluorobenzene is governed by the interplay of its three substituents: a fluoro group at position C1, a but-3-en-1-yl group at C2, and a bromo group at C4. These substituents influence the electron density and distribution within the benzene (B151609) ring, dictating its susceptibility and regioselectivity towards both electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution (EAS) Regioselectivity and Rate Effects

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The rate and position of this substitution are determined by the electronic properties of the substituents already present on the ring. libretexts.org Halogens, such as fluorine and bromine, are notable for being deactivating yet ortho-para directing. youtube.compressbooks.pubchemistrysteps.com The but-3-en-1-yl group, as an alkyl substituent, is an activating ortho-para director. libretexts.org

Both fluorine and bromine possess lone pairs of electrons that can be donated to the benzene ring through resonance (+R effect). libretexts.orgmasterorganicchemistry.com During the course of an EAS reaction, when the electrophile attacks at the ortho or para position relative to the halogen, a key resonance structure of the resulting carbocation intermediate (the arenium ion) places the positive charge on the carbon atom directly bonded to the halogen. masterorganicchemistry.com This allows the halogen to donate a lone pair, forming an additional resonance structure in which all atoms have a full octet, which significantly stabilizes the intermediate. youtube.commasterorganicchemistry.com This stabilization is less effective for meta attack, as no resonance structure places the positive charge adjacent to the halogen. Consequently, the activation energy for ortho and para attack is lower, making these positions the preferred sites of substitution. masterorganicchemistry.com

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Rate | Directing Influence |

|---|---|---|---|---|

| -F (Fluoro) | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating | Ortho, Para |

| -Br (Bromo) | Electron-Withdrawing | Weakly Electron-Donating | Deactivating | Ortho, Para |

| -Alkyl (Butenyl) | Weakly Electron-Donating | N/A (Hyperconjugation) | Activating | Ortho, Para |

With three ortho-para directing groups on the ring, the site of a subsequent electrophilic substitution is determined by a combination of their relative activating strengths and steric hindrance. The available positions for substitution on the this compound ring are C3, C5, and C6.

Fluoro group (C1): Directs ortho (C6) and para (C4, occupied).

Butenyl group (C2): Directs ortho (C1, occupied; C3) and para (C5).

Bromo group (C4): Directs ortho (C3, C5) and para (C1, occupied).

The directing power generally follows the order of activating ability: strong activators > weak activators > deactivators. libretexts.org The but-3-en-1-yl group is an activating group, whereas both halogens are deactivating. libretexts.org Therefore, the butenyl group is the most influential director, favoring substitution at its ortho (C3) and para (C5) positions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. wikipedia.orgorgoreview.com This reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to occur. stackexchange.com

In SNAr reactions, the typical order of halide leaving group ability seen in SN1/SN2 reactions (I > Br > Cl > F) is inverted. The established reactivity order for activated aryl halides in SNAr is F > Cl ≈ Br > I. wikipedia.orgnih.gov This counterintuitive trend arises because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent elimination of the halide. stackexchange.comstackexchange.com

| Halogen Leaving Group | Relative Reactivity in SNAr | Primary Reason for Reactivity |

|---|---|---|

| -F | Highest | Strong inductive effect stabilizes Meisenheimer complex |

| -Cl | Intermediate | Moderate inductive effect |

| -Br | Intermediate | Moderate inductive effect |

| -I | Lowest | Weakest inductive effect among halogens |

Standard SNAr reactions require the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. orgoreview.combyjus.com These groups are essential to delocalize and stabilize the negative charge of the Meisenheimer complex, thereby activating the ring towards nucleophilic attack. byjus.com

The compound this compound lacks any strong EWGs. The fluoro and bromo substituents are weakly deactivating, and the butenyl group is activating. This renders the aromatic ring electron-neutral or even relatively electron-rich, making it unreactive towards nucleophiles under conventional SNAr conditions. nih.govworktribe.com

However, several strategies have been developed to effect SNAr on such "unactivated" aryl halides:

Transition Metal Catalysis: The coordination of the aromatic ring to a transition metal complex, such as those containing Ru(II), Fe(II), or Cr(0), can render the ring sufficiently electron-poor to undergo nucleophilic attack. worktribe.com The metal acts as a powerful electron-withdrawing group, activating the ring. The challenge often lies in achieving a catalytic cycle, as the product must dissociate from the metal to allow the starting material to bind. worktribe.com

Photoredox Catalysis: Recent advances have shown that organic photoredox catalysis can enable the nucleophilic substitution of unactivated fluoroarenes. nih.gov This method operates under mild conditions and can facilitate the reaction of electron-neutral and electron-rich fluoroarenes with various nucleophiles by proceeding through a cation radical-accelerated mechanism. nih.gov

Chemical Transformations of the But-3-en-1-yl Moiety

The but-3-en-1-yl group, with its terminal double bond, is susceptible to a variety of addition and functionalization reactions typical of unactivated alkenes.

The electron-rich double bond of the butenyl side chain is a prime target for both electrophilic and radical addition reactions.

Electrophilic Addition: In electrophilic addition, an electrophile attacks the carbon-carbon double bond, which acts as a nucleophile. researchgate.net For an unsymmetrical alkene like the one in this compound, the regioselectivity of the addition of protic acids (like HBr) typically follows Markovnikov's rule. This principle dictates that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms, leading to the formation of a more stable secondary carbocation intermediate. libretexts.org For instance, the reaction with hydrogen bromide would be expected to yield 4-bromo-2-(3-bromobutyl)-1-fluorobenzene. Similarly, the addition of bromine (Br₂) proceeds via an induced dipole mechanism, where the π-bond attacks one bromine atom and a bromide ion subsequently attacks the resulting cyclic bromonium ion intermediate. youtube.com This reaction typically results in the formation of a vicinal dibromide. researchgate.net

Radical Addition: In contrast, the addition of HBr in the presence of peroxides or UV light proceeds through a radical chain mechanism. mdpi.com This reaction follows an anti-Markovnikov regioselectivity, where the bromine radical adds to the terminal carbon to form the more stable secondary carbon radical intermediate. mdpi.com The subsequent abstraction of a hydrogen atom from HBr yields the terminal bromide, resulting in the formation of 4-bromo-2-(4-bromobutyl)-1-fluorobenzene. This anti-Markovnikov outcome is unique to HBr addition under radical conditions. mdpi.com

Table 1: Predicted Products of Addition Reactions to the Alkene Moiety This table is illustrative and based on general chemical principles.

| Reagent(s) | Reaction Type | Predicted Major Product | Regioselectivity |

|---|---|---|---|

| HBr | Electrophilic Addition | 4-Bromo-2-(3-bromobutyl)-1-fluorobenzene | Markovnikov |

| Br₂ | Electrophilic Addition | 4-Bromo-2-(3,4-dibromobutyl)-1-fluorobenzene | N/A |

| HBr, Peroxides | Radical Addition | 4-Bromo-2-(4-bromobutyl)-1-fluorobenzene | anti-Markovnikov |

| BH₃ then H₂O₂, NaOH | Hydroboration-Oxidation | 4-(4-Bromo-2-fluorophenyl)butan-1-ol | anti-Markovnikov |

Beyond simple additions, the terminal alkene can be converted into a wide range of other functional groups. Standard synthetic methodologies can be applied to achieve these transformations. For example, hydroboration-oxidation using borane (B79455) (BH₃) followed by treatment with hydrogen peroxide and a base provides a reliable method for the anti-Markovnikov hydration of the alkene, yielding the corresponding primary alcohol, 4-(4-bromo-2-fluorophenyl)butan-1-ol. Other common functionalizations include epoxidation, dihydroxylation, and oxidative cleavage, each providing a pathway to introduce new functionalities onto the butenyl side chain, thereby expanding the synthetic utility of the parent molecule.

The terminal alkene of the but-3-en-1-yl group can participate in cycloaddition reactions, a powerful class of reactions for forming cyclic structures. The most common example is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkene acts as a dienophile. youtube.com For this reaction to be efficient, the alkene (dienophile) typically benefits from being electron-poor, reacting with an electron-rich diene. youtube.com Given that the butenyl group in the title compound is electronically neutral, it would be expected to react with electron-rich dienes, particularly at elevated temperatures. youtube.com Another class of relevant reactions is the [3+2] dipolar cycloaddition, which can form five-membered heterocyclic rings.

Cross-Coupling Reactions Involving Aryl-Halogen Bonds

The aromatic portion of this compound contains two different halogen atoms, bromine and fluorine, creating opportunities for selective functionalization via transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orglibretexts.org These reactions typically involve the coupling of an organohalide with an organometallic reagent.

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is widely used due to the stability and low toxicity of the boron reagents. libretexts.org

Heck Reaction: In the Heck reaction, the aryl halide is coupled with an alkene. wikipedia.orgnumberanalytics.com This reaction is a powerful method for forming substituted alkenes. organic-chemistry.org

Negishi Coupling: This coupling utilizes an organozinc reagent as the coupling partner. mit.eduorganic-chemistry.org Negishi couplings are known for their high reactivity and functional group tolerance. youtube.com

Stille Coupling: The Stille reaction involves the coupling of the aryl halide with an organotin compound. youtube.com While effective, the toxicity of organotin reagents is a significant drawback. youtube.com

Sonogashira Coupling: This reaction specifically forms a C-C bond between the aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. mdpi.comwikipedia.org

A key aspect of the reactivity of this compound in cross-coupling reactions is the differential reactivity of the C-Br and C-F bonds. The C-Br bond is significantly weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the much stronger C-F bond. This difference in reactivity allows for highly selective functionalization at the C-Br position while leaving the C-F bond intact.

This chemoselectivity is a general principle in palladium-catalyzed cross-coupling reactions of polyhalogenated aromatic compounds. rsc.org For example, in a Suzuki, Heck, or Sonogashira reaction, the palladium catalyst will preferentially undergo oxidative addition into the C-Br bond, allowing for the introduction of a new substituent at the 4-position of the benzene ring. The C-F bond typically remains unreacted under standard conditions, providing an opportunity for subsequent, more forcing reaction conditions if functionalization at that site is desired.

Table 2: Predicted Selective Cross-Coupling Reactions at the C-Br Bond This table is illustrative and based on general chemical principles for selective C-Br activation.

| Coupling Reaction | Reagent Type | Typical Catalyst/Base System | Predicted Product Structure |

|---|---|---|---|

| Suzuki | Ar'-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | Ar'-C₆H₃(F)-CH₂CH₂CH=CH₂ |

| Heck | R-CH=CH₂ | Pd(OAc)₂ / PPh₃ / Et₃N | (R-CH=CH)-C₆H₃(F)-CH₂CH₂CH=CH₂ |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Et₃N | (R-C≡C)-C₆H₃(F)-CH₂CH₂CH=CH₂ |

| Negishi | R-ZnX | Pd(dppf)Cl₂ | R-C₆H₃(F)-CH₂CH₂CH=CH₂ |

| Stille | R-SnBu₃ | Pd(PPh₃)₄ / LiCl | R-C₆H₃(F)-CH₂CH₂CH=CH₂ |

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Negishi, Stille, Sonogashira)

Ligand Design for Enhanced Selectivity and Reactivity

In palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount in controlling reactivity and selectivity. For substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of the aryl bromide to the palladium(0) center, which is the rate-determining step in many cross-coupling catalytic cycles.

Buchwald-type biaryl phosphine ligands, such as SPhos and XPhos, are particularly effective in promoting the coupling of aryl bromides. These ligands stabilize the palladium catalyst and promote high catalytic turnover numbers. For instance, in a hypothetical Suzuki coupling of this compound with an arylboronic acid, the use of a ligand like SPhos would be expected to provide the desired biaryl product in high yield, leaving the C-F bond intact.

| Ligand | Typical Application | Expected Outcome with this compound |

| SPhos | Suzuki, Buchwald-Hartwig Amination | High efficiency and selectivity for C-Br bond activation. |

| XPhos | Suzuki, Sonogashira, Negishi | Broad applicability for various cross-coupling reactions at the C-Br position. |

| dppf | General Cross-Coupling | Moderate to good activity, potentially requiring higher catalyst loadings. |

Nickel-Catalyzed Cross-Coupling

Nickel catalysis offers a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. Nickel catalysts, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, can effectively catalyze the coupling of aryl bromides. In the case of this compound, a nickel-based system such as NiCl2(dppp) could be used to mediate Suzuki or Kumada couplings. An advantage of nickel is its potential to activate the C-F bond under more forcing conditions, although selective activation of the C-Br bond is readily achievable.

Copper-Mediated Cross-Coupling

Copper-mediated cross-coupling reactions, such as the Ullmann condensation, provide a classical yet effective method for forming carbon-heteroatom and carbon-carbon bonds. While often requiring higher temperatures than palladium- or nickel-catalyzed reactions, copper catalysis is particularly useful for certain transformations, such as the coupling of aryl halides with amines, alcohols, and thiols. For this compound, a copper(I)-catalyzed reaction with an amine in the presence of a ligand like 1,10-phenanthroline (B135089) could selectively form the corresponding N-arylated product at the bromide position.

Site-Selective Cross-Coupling in Polyhalogenated Arenes

The differential reactivity of the C-Br and C-F bonds in this compound is a prime example of the potential for site-selective cross-coupling in polyhalogenated arenes. The order of reactivity for palladium-catalyzed cross-coupling generally follows the trend C–I > C–Br > C–OTf > C–Cl >> C–F. This predictable selectivity allows for sequential functionalization. For example, the C4-position could first undergo a Suzuki coupling, followed by a subsequent, more forcing, reaction at the C1-position if desired, although activating the C-F bond would require specialized catalytic systems, often involving nickel or palladium with specific ligands designed for C-F activation.

Intramolecular Cyclization and Annulation Reactions

The but-3-en-1-yl substituent ortho to the bromine atom provides an ideal scaffold for intramolecular cyclization reactions, leading to the formation of fused ring systems.

Intramolecular Heck-Type Cyclizations Forming Polycyclic Systems

The intramolecular Heck reaction is a powerful tool for the synthesis of cyclic and polycyclic compounds. In the case of this compound, treatment with a palladium(0) catalyst, a phosphine ligand, and a base would likely initiate an intramolecular Heck cyclization. The reaction would proceed via oxidative addition of the C-Br bond to Pd(0), followed by migratory insertion of the olefin into the Pd-C bond, and subsequent β-hydride elimination to regenerate the catalyst and yield a dihydronaphthalene derivative. The regioselectivity of the cyclization can often be controlled by the choice of ligands and reaction conditions.

| Reaction Type | Catalyst System | Expected Product |

| Intramolecular Heck | Pd(OAc)2, P(o-tol)3, Base | 6-Fluoro-3,4-dihydronaphthalene derivative |

Radical Cascade Cyclizations

Radical cyclizations offer an alternative pathway to construct cyclic systems. The C-Br bond in this compound can be homolytically cleaved using a radical initiator, such as AIBN, in the presence of a radical mediator like tributyltin hydride. The resulting aryl radical can then undergo an intramolecular addition to the pendant alkene. This 5-exo-trig cyclization would lead to the formation of a five-membered ring, resulting in a fluorinated indane derivative. This approach provides a complementary method to the Heck cyclization for accessing different ring sizes.

Organometallic-Mediated Intramolecular C-C Bond Formation (e.g., Carbolithiation, Alkenylalane Reactions)

The presence of a butenyl chain ortho to a bromine atom on the benzene ring makes this compound a candidate for intramolecular cyclization reactions mediated by organometallic reagents. These reactions are powerful methods for the construction of cyclic compounds.

Carbolithiation: Intramolecular carbolithiation would typically involve a halogen-metal exchange to generate an aryllithium species, which could then add across the pendant carbon-carbon double bond. The reaction would likely be initiated by treatment with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. The regioselectivity of the cyclization would be governed by the relative stability of the resulting organolithium species, generally favoring the formation of five- or six-membered rings. For this compound, a 5-exo-trig cyclization is sterically and electronically favored, which would lead to the formation of a five-membered ring fused to the benzene core. The fluorine atom's strong electron-withdrawing nature could influence the reactivity of the aryllithium intermediate.

Alkenylalane Reactions: Another potential intramolecular C-C bond-forming reaction is the alkenylalane cyclization. This would typically involve hydroalumination of the terminal alkene followed by a palladium-catalyzed cross-coupling with the aryl bromide. This pathway offers an alternative to carbolithiation and can sometimes provide different regiochemical outcomes or functional group tolerance.

Halogen Exchange and Dehalogenation Reactions

The two halogen atoms on the aromatic ring, bromine and fluorine, exhibit different reactivities, allowing for selective transformations.

Finkelstein Reactions for Aryl Halides

The Finkelstein reaction, a classic method for halogen exchange, is generally challenging for aryl halides due to the strength of the carbon-halogen bond at an sp²-hybridized carbon. wikipedia.org However, with the advent of modern catalysis, aromatic Finkelstein reactions have become more feasible. wikipedia.org The reaction on this compound would likely involve the use of a copper or nickel catalyst to facilitate the exchange of the bromine atom for another halogen, typically iodine. wikipedia.org The C-F bond is significantly stronger and less likely to participate in this type of substitution under typical Finkelstein conditions. The reaction would be driven by the precipitation of the insoluble sodium or potassium bromide.

Aryl bromides are less reactive than alkyl halides in classical SN2 reactions, but catalyzed versions of the Finkelstein reaction have been developed for these substrates. For example, the use of copper(I) iodide with a diamine ligand can promote the conversion of aryl bromides to aryl iodides. wikipedia.org

Table 1: Hypothetical Finkelstein Reaction Conditions for this compound

| Reagent | Catalyst | Ligand | Solvent | Temperature (°C) | Potential Product |

| Sodium Iodide | Copper(I) Iodide | N,N'-Dimethylethylenediamine | Dioxane | 110 | 2-(But-3-en-1-yl)-1-fluoro-4-iodobenzene |

Catalytic Hydrodehalogenation of Polyhalogenated Aromatics

Catalytic hydrodehalogenation is a process that replaces a halogen atom with a hydrogen atom, typically using a palladium catalyst and a hydrogen source. In the case of this compound, the C-Br bond is significantly more susceptible to hydrogenolysis than the C-F bond. This selectivity allows for the removal of the bromine atom while leaving the fluorine atom and the butenyl side chain intact.

Commonly used catalysts include palladium on carbon (Pd/C), and the hydrogen source can be hydrogen gas, formic acid, or other hydrogen donors. The reaction is often carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction. This selective dehalogenation would be a valuable transformation, providing access to 2-(but-3-en-1-yl)-1-fluorobenzene.

Table 2: Hypothetical Catalytic Hydrodehalogenation Conditions for this compound

| Hydrogen Source | Catalyst | Base | Solvent | Temperature (°C) | Potential Product |

| Hydrogen Gas (1 atm) | 10% Pd/C | Sodium Acetate | Ethanol | 25 | 2-(But-3-en-1-yl)-1-fluorobenzene |

| Ammonium Formate | 10% Pd/C | - | Methanol | 60 | 2-(But-3-en-1-yl)-1-fluorobenzene |

Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms

The intramolecular cyclization of 4-Bromo-2-(but-3-en-1-yl)-1-fluorobenzene is most prominently achieved via the intramolecular Heck reaction (IMHR). wikipedia.org This palladium-catalyzed process offers a powerful tool for the formation of a new carbon-carbon bond, leading to the synthesis of a substituted dihydronaphthalene ring system. The generally accepted mechanism for the IMHR involves a series of well-defined steps within a catalytic cycle.

Oxidative Addition and Reductive Elimination Pathways in Catalytic Cycles

The catalytic cycle of the intramolecular Heck reaction of this compound is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. wikipedia.orgpkusz.edu.cn This step involves the cleavage of the carbon-bromine bond and the formation of a new organopalladium(II) species. The palladium metal center formally changes its oxidation state from 0 to +2.

Following oxidative addition, the pendant butenyl chain coordinates to the palladium(II) center. This is followed by migratory insertion , where the alkene inserts into the palladium-carbon bond. This key step forms the new carbon-carbon bond and creates the cyclic structure. The regioselectivity of this insertion is typically governed by Baldwin's rules and steric factors, favoring the formation of a six-membered ring in this case.

The final step in the classic Heck cycle is β-hydride elimination , where a hydrogen atom from an adjacent carbon is transferred to the palladium center, regenerating the double bond within the newly formed ring and producing a hydridopalladium(II) complex. Subsequent reductive elimination of H-Br from this complex regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

It is important to note that alternative pathways can exist after the migratory insertion step. The resulting alkylpalladium intermediate can be trapped by other reagents in tandem reactions, or under certain conditions, the reaction can proceed through a cationic or anionic pathway, which can influence the final products. wikipedia.org

Role of Transition Metal Oxidation States and Ligand Effects

The ability of transition metals like palladium to cycle between different oxidation states (e.g., Pd(0) and Pd(II)) is fundamental to their catalytic activity. pkusz.edu.cn The electron configuration of the metal center changes throughout the reaction, facilitating the bond-forming and bond-breaking steps of the catalytic cycle.

Ligands play a crucial role in modulating the reactivity and selectivity of the palladium catalyst. acs.orgresearchgate.net They can influence:

Catalyst stability and solubility: Phosphine (B1218219) ligands, for example, stabilize the palladium nanoparticles and prevent their aggregation into inactive bulk metal.

Rate of oxidative addition: Electron-rich ligands can accelerate the oxidative addition step.

Regioselectivity and Stereoselectivity: Chiral ligands can induce asymmetry in the product, leading to the formation of one enantiomer over the other. The bite angle and steric bulk of bidentate phosphine ligands are known to significantly impact the stereochemical outcome of intramolecular Heck reactions. uwindsor.ca

The choice of ligand can even determine the reaction pathway. For instance, in some cases, the use of a specific ligand can favor a desired cyclization product, while ligandless conditions might lead to different outcomes, such as biaryl coupling. acs.org

A representative table illustrating the effect of different ligands on the yield and enantioselectivity of an intramolecular Heck reaction for a substrate analogous to this compound is shown below.

| Entry | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | PPh₃ | 85 | - |

| 2 | (R)-BINAP | 67 | 34 (R) |

| 3 | (R,R)-DIOP | 90 | 45 (R) |

This table is a representative example based on data for analogous systems and is intended for illustrative purposes. uwindsor.caprinceton.edu

Stereochemical Outcomes of Intramolecular Reactions

The intramolecular cyclization of this compound can lead to the formation of a new stereocenter. The stereochemical outcome of the reaction is determined during the migratory insertion step and is highly dependent on the geometry of the transition state.

In asymmetric catalysis, chiral ligands coordinate to the palladium center and create a chiral environment. This chiral catalyst can then differentiate between the two prochiral faces of the alkene, leading to a preferred stereochemical pathway and the formation of an enantioenriched product. The development of asymmetric intramolecular Heck reactions has been a significant area of research, enabling the synthesis of complex natural products and pharmaceuticals with high stereocontrol. uwindsor.caprinceton.edu

The nature of the reaction pathway (neutral, cationic, or anionic) also has a profound impact on stereoselectivity. For example, cationic pathways, often promoted by the use of silver salts with aryl triflates, can lead to higher levels of asymmetric induction because the ligands remain more tightly bound to the palladium center throughout the catalytic cycle. princeton.edu

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms and predicting the reactivity and selectivity of chemical transformations. researchgate.nete3s-conferences.org

Density Functional Theory (DFT) for Reactivity and Selectivity Prediction

DFT calculations can provide valuable insights into the electronic structure and energetics of the reactants, intermediates, and transition states involved in the intramolecular Heck reaction of this compound. By calculating the energy barriers for different reaction pathways, chemists can predict which pathway is more likely to occur.

Key aspects that can be studied using DFT include:

Regioselectivity: By comparing the activation energies for the formation of different ring sizes (e.g., 5-exo vs. 6-endo cyclization), DFT can predict the preferred cyclization mode.

Enantioselectivity: In asymmetric catalysis, DFT can be used to model the interaction between the chiral catalyst and the substrate to understand the origin of enantioselectivity. pkusz.edu.cn By comparing the energies of the diastereomeric transition states, the enantiomeric excess of the product can be predicted.

Ligand Effects: DFT can elucidate how different ligands influence the electronic and steric properties of the catalyst, thereby affecting the reaction outcome. chemrxiv.org

The following table presents a hypothetical comparison of DFT-calculated activation energies for different cyclization pathways.

| Pathway | Activation Energy (kcal/mol) | Predicted Major Product |

| 6-endo-trig | 15.2 | Yes |

| 7-exo-trig | 18.5 | No |

| 5-exo-trig | 21.0 | No |

This is a representative data table for illustrative purposes, based on typical values for intramolecular Heck reactions. researchgate.net

Modeling Transition States and Intermediates

One of the most powerful applications of DFT is the ability to model the three-dimensional structures of fleeting transition states and reactive intermediates. e3s-conferences.orgresearchgate.net This provides a molecular-level picture of how the reaction proceeds.

For the intramolecular Heck reaction of this compound, DFT can be used to visualize:

The geometry of the palladium(II) intermediate after oxidative addition.

The transition state of the migratory insertion step, revealing the bond-forming distances and the orientation of the substrate relative to the catalyst.

The structure of the alkylpalladium intermediate formed after cyclization.

By analyzing the geometries and energies of these modeled structures, researchers can gain a deep understanding of the factors that control the reaction's efficiency and selectivity. For instance, steric clashes or favorable non-covalent interactions in the transition state model can explain why a particular stereoisomer is formed preferentially. researchgate.net These computational models are crucial for rational catalyst design and the optimization of reaction conditions.

Analysis of Electronic Effects of Halogen and Alkenyl Substituents

The electronic influence of substituents on an aromatic ring can be quantitatively estimated using Hammett substituent constants (σ). pharmacy180.comwikipedia.orgutexas.edu These constants are derived from the ionization of substituted benzoic acids, providing a measure of a substituent's electron-donating or electron-withdrawing capabilities. utexas.edu A positive σ value indicates an electron-withdrawing group (EWG), which deactivates the ring towards electrophilic substitution, while a negative value signifies an electron-donating group (EDG), which activates the ring.

Bromine (Br): Situated at position 4, bromine is also a halogen with a strong -I effect and a weaker +R effect. Similar to fluorine, it is a deactivating, ortho-para directing group. When comparing halogens, the inductive withdrawal decreases down the group (F > Cl > Br), while the resonance donation also decreases.

But-3-en-1-yl Group: This alkyl-alkenyl substituent at position 2 is primarily an electron-donating group through a weak inductive effect (+I). As an alkyl group, it activates the aromatic ring, directing electrophilic attack to the ortho and para positions relative to itself. The terminal alkene functionality is a site of reactivity but has a minor electronic influence on the ring compared to the halogens.

Table 1: Hammett Substituent Constants (σ) for Parent Substituents This table presents standard Hammett constants for the types of substituents found on the aromatic ring. The values help in predicting their electronic influence on the reactivity of the benzene (B151609) ring.

| Substituent | Position | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect |

| Fluoro (-F) | meta | 0.34 | 0.06 | Strong -I, Moderate +R |

| Bromo (-Br) | meta | 0.39 | 0.23 | Strong -I, Weak +R |

| Alkyl (-R) | meta | -0.07 | -0.17 | Weak +I |

Data sourced from established physical organic chemistry literature and databases. The but-3-en-1-yl group is represented by a generic alkyl group for this illustrative table.

Experimental Mechanistic Probes

To elucidate the precise mechanisms of reactions involving this compound, several experimental techniques are employed. These methods provide evidence for reaction pathways, rate-determining steps, and the existence of transient species.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are fundamental to understanding a reaction mechanism by measuring how the rate of reaction changes in response to variations in concentration, temperature, or catalyst loading. For a substrate like this compound, a key potential transformation is an intramolecular Mizoroki-Heck reaction, where the aryl bromide moiety couples with the pendant butenyl chain in the presence of a palladium catalyst to form a new ring system. organicreactions.orgchim.it

The rate law for such a reaction would be determined by systematically varying the concentrations of the substrate, the palladium catalyst, the ligand, and the base, while monitoring the disappearance of the starting material or the appearance of the product over time. nih.gov This data reveals which species are involved in the rate-determining step of the catalytic cycle. For instance, a first-order dependence on the substrate and catalyst concentration would suggest that the oxidative addition of the C-Br bond to the palladium(0) complex is a key part of the rate-limiting step.

Modern techniques utilizing flow chemistry allow for the efficient collection of high-resolution kinetic data by cycling a small slug of the reaction mixture through a detector. nih.gov While this methodology is broadly applicable, specific kinetic data and rate constants for reactions of this compound are not documented in the current scientific literature.

Isotope Labeling Experiments

Isotope labeling is a powerful tool for tracing the path of atoms and bonds throughout a chemical reaction. By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (deuterium), or ¹²C with ¹³C), chemists can follow the labeled portion of the molecule to determine bond-making and bond-breaking events. rsc.org

In the context of this compound, a deuterium (B1214612) labeling study could be designed to probe the mechanism of a potential cyclization reaction. For example, by synthesizing a version of the molecule with deuterium atoms at specific positions on the butenyl chain, one could elucidate the mechanism of β-hydride elimination in an intramolecular Heck reaction. The position of the deuterium atoms in the final product, determined by techniques like NMR spectroscopy or mass spectrometry, would provide definitive evidence for the stereochemistry and regiochemistry of the elimination step.

Although isotope labeling is a standard and invaluable technique for mechanistic elucidation, no studies specifically employing isotopically labeled this compound have been reported in published literature.

Conceptual Applications in Complex Molecular Synthesis

Utilization as Building Blocks for Natural Product and Pharmaceutical Scaffolds

The inherent functionalities of 4-Bromo-2-(but-3-en-1-yl)-1-fluorobenzene make it an attractive starting material for the synthesis of complex molecules with potential biological activity. The bromine atom is a versatile handle for introducing molecular diversity through various cross-coupling reactions. For instance, Suzuki, Stille, and Sonogashira couplings can be employed to form new carbon-carbon bonds, a fundamental strategy in the assembly of intricate molecular frameworks found in many natural products and pharmaceutical agents.

The butenyl side chain offers another avenue for synthetic elaboration. The terminal double bond can participate in a range of reactions, including hydroboration-oxidation to yield a primary alcohol, ozonolysis to produce an aldehyde, or metathesis reactions to construct larger, more complex olefinic structures. Furthermore, intramolecular cyclization reactions, such as a Heck reaction between the aryl bromide and the butenyl group, could provide a direct route to fluorine-substituted dihydronaphthalene derivatives, which are core structures in some bioactive compounds.

The fluorine atom, while less reactive than the bromine, plays a crucial role in modulating the physicochemical properties of the final molecule. The introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, all of which are critical parameters in drug design.

Table 1: Potential Reactions and Resulting Scaffolds

| Starting Material | Reaction Type | Potential Product Scaffold |

|---|---|---|

| This compound | Suzuki Coupling | Fluorinated biaryl systems |

| This compound | Intramolecular Heck Reaction | Fluorinated dihydronaphthalenes |

Integration into Advanced Materials Science Research

In the realm of materials science, the unique electronic properties imparted by the fluorine and bromine atoms, combined with the potential for polymerization of the butenyl group, make this compound a candidate for the development of novel organic materials. The presence of the heavy bromine atom could lead to materials with interesting photophysical properties, such as phosphorescence, which is valuable for applications in organic light-emitting diodes (OLEDs).

Furthermore, the aryl bromide can be converted into an arylamine or an arylboronic ester, which are common monomers for the synthesis of conducting polymers and other functional materials. The butenyl chain could be utilized for polymerization reactions, leading to the formation of fluorinated polymers with tailored properties such as thermal stability, chemical resistance, and specific optical characteristics. The combination of a fluorinated aromatic core with a polymerizable side chain offers a pathway to materials with low surface energy and unique dielectric properties.

Precursor in the Design of Novel Organic Structures

Beyond its direct application as a building block, this compound can serve as a precursor to a wide array of novel organic structures through a sequence of chemical transformations. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization. For example, the bromine can be selectively replaced via a Grignard reaction or a lithium-halogen exchange, followed by quenching with an electrophile, leaving the fluorine atom intact.

The butenyl side chain can also be a starting point for the construction of fused ring systems. For instance, a Diels-Alder reaction with a suitable diene could be envisioned, followed by further transformations to create complex polycyclic aromatic hydrocarbons. The strategic positioning of the substituents on the benzene (B151609) ring also allows for the exploration of regioselective reactions, leading to the synthesis of highly specific isomers of complex molecules. The ability to orchestrate a series of reactions targeting each functional group independently makes this compound a powerful tool in the hands of a synthetic chemist for the creation of previously inaccessible molecular architectures.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Dihydronaphthalene |

| Arylamine |